![molecular formula C23H29ClN2O4 B613413 Fmoc-lys(ME)2-OH hcl CAS No. 252049-10-8](/img/structure/B613413.png)
Fmoc-lys(ME)2-OH hcl
Overview
Description
Fmoc-lys(ME)2-OH hcl is a compound used in scientific research and laboratory experiments. It is an amino acid derivative of lysine, a naturally occurring essential amino acid. Fmoc-lys(ME)2-OH hcl is a versatile compound that can be used in a variety of applications, including protein synthesis, peptide synthesis, and protein engineering. It has been used in a variety of biochemical and physiological studies, and is a key component of many laboratory experiments.
Scientific Research Applications
Peptide Synthesis
Fmoc-Lys(Me)2-OH HCl is commonly used in peptide synthesis . It’s a reagent used for the introduction of dimethyl-lysine during Fmoc SPPS .
Synthesis of Histone-Related Peptides
This compound is used in the synthesis of arrays of histone-related peptides containing methylated arginine and lysine residues . Histones are proteins that package and order the DNA into structural units called nucleosomes, playing a crucial role in gene regulation.
Chemical Protein Synthesis
In the field of chemical protein synthesis, Fmoc-Lys(Me)2-OH HCl is used in native chemical ligation (NCL) to increase the reaction efficiency . NCL is a key reaction in chemical protein synthesis .
Desulfurization
Fmoc-Lys(Me)2-OH HCl is used in desulfurization, a process often used in chemical protein synthesis to convert Cys residues to more abundant Ala residues .
One-Pot Synthesis
The compound has been used in one-pot synthesis of two differently methylated histone H3 proteins via NCL and desulfurization . This process simplifies the synthesis procedure and increases the overall yield.
Synthesis of Peptide Linkers for Monoclonal Antibody-Auristatin F Conjugates
Fmoc-Lys(Me)3-OH Chloride, a related compound, has been used in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates . Although this is not directly related to Fmoc-Lys(Me)2-OH HCl, it shows the potential of similar compounds in the field of drug delivery.
Mechanism of Action
Target of Action
Fmoc-Lys(Me)2-OH HCl is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino acid sequences in peptides where lysine residues are needed. It is particularly useful for introducing dimethyl-lysine during Fmoc Solid Phase Peptide Synthesis (SPPS) .
Mode of Action
The compound works by being incorporated into the growing peptide chain during SPPS . The Fmoc group serves as a protective group for the amino acid during the synthesis process . Once the peptide synthesis is complete, the Fmoc group is removed, leaving the dimethyl-lysine residue as part of the peptide .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Lys(Me)2-OH HCl are those involved in peptide synthesis . The compound allows for the specific incorporation of dimethyl-lysine residues into peptides, which can then influence the function and properties of the synthesized peptide .
Pharmacokinetics
It’s important to note that the compound is typically stored at temperatures between -10°c to -25°c to maintain its stability .
Result of Action
The result of the action of Fmoc-Lys(Me)2-OH HCl is the successful incorporation of dimethyl-lysine residues into peptides during SPPS . This can have significant effects on the properties of the synthesized peptide, including its overall structure, stability, and function .
Action Environment
The action of Fmoc-Lys(Me)2-OH HCl is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound during SPPS . Proper storage and handling of the compound, including avoiding dust formation and contact with skin and eyes, are also crucial for its effective use .
properties
IUPAC Name |
(2S)-6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27);1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFAFKDBWNFBCC-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673978 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-lys(ME)2-OH hcl | |
CAS RN |
252049-10-8 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~,N~6~-dimethyl-L-lysine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.